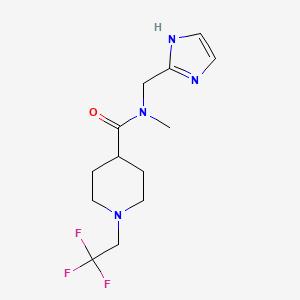
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a piperidine ring, and a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the piperidine and trifluoroethyl groups. Common synthetic routes include:
Imidazole Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Piperidine Formation: Piperidine can be synthesized through the hydrogenation of pyridine or through the reduction of pyridine derivatives.
Trifluoroethyl Group Introduction: The trifluoroethyl group can be introduced using trifluoroethanol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often requires the use of specialized equipment and controlled environments to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Nucleophiles such as amines or halides, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the trifluoroethyl group can enhance the compound's stability and reactivity. The exact mechanism may vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
This compound is unique due to its combination of functional groups and structural features. Similar compounds include:
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide derivatives: Variations in the substituents on the imidazole or piperidine rings.
Imidazole-based ligands: Compounds with similar imidazole rings used in coordination chemistry.
Trifluoroethyl-containing compounds: Other compounds with trifluoroethyl groups used in various chemical applications.
Propiedades
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N4O/c1-19(8-11-17-4-5-18-11)12(21)10-2-6-20(7-3-10)9-13(14,15)16/h4-5,10H,2-3,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKUGOQHWFHXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1)C(=O)C2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
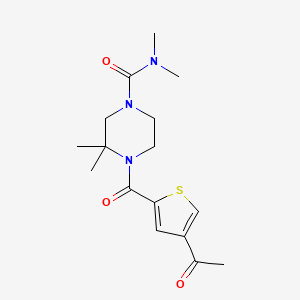
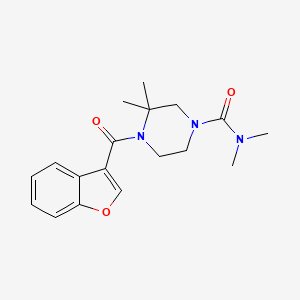
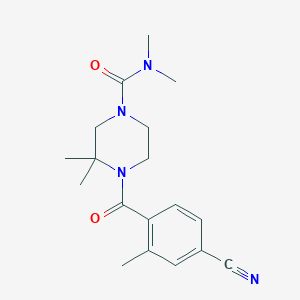
![2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)acetamide](/img/structure/B6965361.png)
![1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3,4-dihydroquinolin-2-one](/img/structure/B6965368.png)
![2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B6965379.png)
![1-[2-(1,3-Benzodioxol-5-yl)-1,3-thiazole-5-carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B6965383.png)
![1-[4-[Methoxy(methyl)sulfamoyl]benzoyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B6965393.png)
![6-methyl-4-[2-(3-methylphenyl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6965422.png)
![1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone](/img/structure/B6965424.png)
![[1-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B6965431.png)
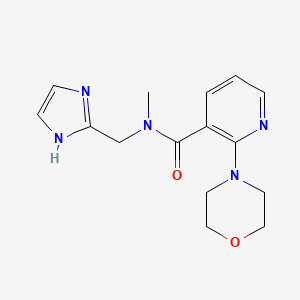
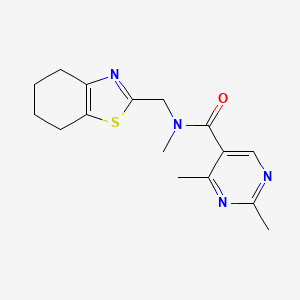
![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6965451.png)
